Persicarin
Overview
Description
Persicarin is a sulfated flavonoid naturally found in the cells of several plant species, including the water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper). It was first isolated from water pepper in 1937 by Jeffrey Harborne. The name “this compound” is derived from the Latin name of the plant: Persicaria hydropiper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of persicarin typically involves the sulfation of isorhamnetin. The reaction conditions often include the use of sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure selective sulfation at the desired position .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. Extraction from plant sources like water dropwort and water pepper is the primary method. The process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Persicarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Persicarin has been studied for its potential therapeutic effects, particularly in the context of diabetes-induced liver inflammation and damage. It has shown promising results in protecting against oxidative stress and inflammation in the liver of diabetic mice . Additionally, this compound’s role in plant cells and tissues includes molecular recognition, stimulation of plant hormone transport, detoxification, and signaling pathways .
Mechanism of Action
The exact mechanism of action of persicarin is not fully understood. it is believed to exert its effects through the attenuation of oxidative stress and inflammatory responses. It suppresses oxidative stress parameters such as reactive oxygen species and peroxynitrite, and inflammatory markers like NF-κB, AP-1, TGF-β, COX-2, and iNOS . These actions help protect against liver damage under hyperglycemic conditions .
Comparison with Similar Compounds
Similar Compounds
Isohamnetin: A flavonoid similar to persicarin but without the sulfate group.
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: A flavonoid with similar anti-inflammatory effects.
Uniqueness
This compound’s uniqueness lies in its sulfated structure, which may contribute to its specific biological activities. The sulfate group can enhance its solubility and interaction with biological molecules, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNXFXZXWDYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203391 | |
Record name | Persicarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-31-5 | |
Record name | Persicarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Persicarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Persicarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERSICARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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